molecular formula C19H15ClN4O3S B2491870 (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide CAS No. 873307-13-2

(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B2491870
CAS No.: 873307-13-2
M. Wt: 414.86
InChI Key: QZQLJZSRNFYIJZ-IZZDOVSWSA-N
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Description

(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrimidinylsulfamoyl group, and a prop-2-enamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a suitable aromatic compound to introduce the chlorophenyl group.

    Introduction of the Pyrimidinylsulfamoyl Group: The next step involves the reaction of the chlorophenyl intermediate with a pyrimidinylsulfamoyl reagent under appropriate conditions to form the desired intermediate.

    Formation of the Prop-2-enamide Moiety: Finally, the intermediate is reacted with an appropriate amide-forming reagent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-Bromophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (2E)-3-(2-Fluorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the chlorophenyl group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.

Biological Activity

(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-YL)sulfamoyl]phenyl}prop-2-enamide, often referred to as a novel compound in medicinal chemistry, has garnered attention due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, particularly in cancer treatment and antimicrobial activity.

Chemical Structure

The chemical structure of the compound is characterized by:

  • Chlorophenyl group : Enhances lipophilicity and may improve cellular uptake.
  • Pyrimidinylsulfamoyl moiety : Potentially contributes to biological activities through interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit cancer cell proliferation. It appears to exert its effects by disrupting microtubule dynamics, similar to other known antimitotic agents.
  • Cell Lines Tested : The compound was tested against various human cancer cell lines, including:
    • COLO205 (colorectal adenocarcinoma)
    • A498 (renal cell carcinoma)
    • H460 (non-small-cell lung cancer)
    • Hep 3B (liver cancer)
  • Results :
    • The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, indicating effective inhibition of cell viability at specific concentrations (Table 1).
Cell LineIC50 (µM)
COLO2055.6
A4988.3
H4604.9
Hep 3B7.1

Antimicrobial Activity

The compound's effectiveness against bacterial strains was also investigated. Preliminary results suggest it possesses significant antimicrobial properties.

  • Inhibition Studies : The minimum inhibitory concentration (MIC) was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Results :
    • The MIC values indicate potent antibacterial activity, suggesting potential as a therapeutic agent against bacterial infections.
Bacterial StrainMIC (µg/mL)
E. coli15
S. aureus10

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • In Vivo Studies : Animal models have been employed to assess the efficacy and safety profile of the compound in vivo.
    • Study Design : Mice were treated with varying doses, and tumor growth was monitored over time.
    • Findings : Significant tumor reduction was observed in treated groups compared to controls, supporting its potential as an anticancer agent.
  • Safety Profile : Toxicological assessments indicated that the compound exhibited a favorable safety profile with no significant adverse effects noted at therapeutic doses.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c20-17-5-2-1-4-14(17)6-11-18(25)23-15-7-9-16(10-8-15)28(26,27)24-19-21-12-3-13-22-19/h1-13H,(H,23,25)(H,21,22,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQLJZSRNFYIJZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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